- A green route to the synthesis of furan derivatives, China, , ,
Cas no 955-83-9 (2,5-Diphenylfuran)
2,5-Diphenylfuran structure
Product Name:2,5-Diphenylfuran
N.o CAS:955-83-9
MF:C16H12O
MW:220.265884399414
MDL:MFCD00037353
CID:83252
PubChem ID:87558593
Update Time:2024-10-25
2,5-Diphenylfuran Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,5-diphenylfuran
- Furan, 2,5-diphenyl-
- PPF (VAN)
- 2,5-diphenyl-furan
- 2FGD8BE3PZ
- PPF
- Furan,5-diphenyl-
- Maybridge1_004213
- VUPDHIIPAKIKAB-UHFFFAOYSA-
- HMS553H13
- VUPDHIIPAKIKAB-UHFFFAOYSA-N
- NSC97358
- BDBM50074964
- SBB008172
- VZ22824
- AK167648
- AX8016251
- 2,5-Diphenylfuran (ACI)
- NSC 97358
- SY048494
- NS00040452
- CHEMBL109224
- InChI=1/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H
- DB-057592
- 955-83-9
- AS-50033
- NSC-97358
- AKOS015840535
- MFCD00037353
- D3176
- 4-nitro-N-[(E)-4-quinolylmethyleneamino]aniline
- UNII-2FGD8BE3PZ
- O10619
- CHEBI:50459
- DTXSID5022142
- Q27122078
- SCHEMBL76097
- EINECS 213-474-0
- 2,5-Diphenylfuran
-
- MDL: MFCD00037353
- Inchi: 1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H
- Chave InChI: VUPDHIIPAKIKAB-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2)=CC=C1C1C=CC=CC=1
- BRN: 146933
Propriedades Computadas
- Massa Exacta: 220.08900
- Massa monoisotópica: 220.089
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 2
- Complexidade: 202
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 13.1
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 4.3
Propriedades Experimentais
- Cor/Forma: 未确定
- Densidade: 1.0588 (rough estimate)
- Ponto de Fusão: 90°C(lit.)
- Ponto de ebulição: 345°C(lit.)
- Ponto de Flash: 164.3°C
- Índice de Refracção: 1.5800 (estimate)
- PSA: 13.14000
- LogP: 4.61360
- Solubilidade: 未确定
2,5-Diphenylfuran Dados aduaneiros
- CÓDIGO SH:2932190090
- Dados aduaneiros:
中国海关编码:
2932190090概述:
2932190090 其他结构上有非稠合呋喃环化合物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2,5-Diphenylfuran Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3176-1g |
2,5-Diphenylfuran |
955-83-9 | 98.0%(GC) | 1g |
¥610.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869938-200mg |
2,5-Diphenylfuran |
955-83-9 | 98% | 200mg |
234.00 | 2021-05-17 | |
| Chemenu | CM196024-10g |
2,5-Diphenylfuran |
955-83-9 | 97% | 10g |
$327 | 2021-08-05 | |
| Chemenu | CM196024-25g |
2,5-Diphenylfuran |
955-83-9 | 97% | 25g |
$631 | 2021-08-05 | |
| TRC | D493703-10mg |
2,5-Diphenylfuran |
955-83-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D493703-50mg |
2,5-Diphenylfuran |
955-83-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D493703-100mg |
2,5-Diphenylfuran |
955-83-9 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154958-250mg |
2,5-Diphenylfuran |
955-83-9 | 98% | 250mg |
¥185.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154958-5g |
2,5-Diphenylfuran |
955-83-9 | 98% | 5g |
¥2199.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154958-1g |
2,5-Diphenylfuran |
955-83-9 | 98% | 1g |
¥549.90 | 2023-09-03 |
2,5-Diphenylfuran Método de produção
Método de produção 1
Método de produção 2
Método de produção 3
Condições de reacção
1.1 Catalysts: Cobalt tetraphenylporphine Solvents: Chloroform
Referência
- Quantitative rearrangement of monocyclic endoperoxides to furans catalyzed by cobalt(II), Journal of Organic Chemistry, 1989, 54(14), 3475-7
Método de produção 4
Condições de reacção
1.1 Reagents: Cupric chloride Catalysts: p-Toluenesulfonic acid Solvents: Water ; 20 min, 150 °C
Referência
- Sequential synthesis of furans from alkynes: successive ruthenium(II)- and copper(II)-catalyzed processes, Angewandte Chemie, 2009, 48(9), 1681-1684
Método de produção 5
Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; overnight, rt → 85 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetylene, Nature Communications, 2022, 13(1),
Método de produção 6
Método de produção 7
Condições de reacção
1.1 Catalysts: Chloro(triphenylphosphine)gold , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Toluene ; 10 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles, Organic Letters, 2009, 11(21), 5002-5005
Método de produção 8
Condições de reacção
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 20 min, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt
1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt
Referência
- A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5, Chemical Communications (Cambridge, 2017, 53(47), 6327-6330
Método de produção 9
Condições de reacção
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; 2 h, 150 °C; 150 °C → rt
Referência
- Ionic liquid as catalyst and reaction medium. A simple and efficient procedure for Paal-Knorr furan synthesis, Synthetic Communications, 2010, 40(3), 370-377
Método de produção 10
Condições de reacção
1.1 Reagents: Pyridine N-oxide , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Catalysts: 2857964-10-2 Solvents: Toluene ; 2 h, 60 °C
Referência
- Synthesis of disubstituted furans catalysed by [(AuCl)2(μ-bis(phosphino)metallocene)] and Na[BArF24], Dalton Transactions, 2022, 51(44), 17000-17007
Método de produção 11
Método de produção 12
Condições de reacção
1.1 Solvents: Chloroform-d ; 4 d, 50 °C
Referência
- A New Route to Diastereomerically Pure Cyclopropanes Utilizing Stabilized Phosphorus Ylides and γ-Hydroxy Enones Derived from 1,2-Dioxines: Mechanistic Investigations and Scope of Reaction, Journal of Organic Chemistry, 2000, 65(18), 5531-5546
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Magnetite (Fe3O4) (copper impregnated) , Copper oxide (CuO) (magnetite impregnated) ; 3 d, 60 °C
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C
1.3 Reagents: Water
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C
1.3 Reagents: Water
Referência
- Copper-impregnated magnetite as a heterogeneous catalyst for the homocoupling of terminal alkynes, Synthesis, 2013, 45(10), 1373-1379
Método de produção 14
Condições de reacção
1.1 Catalysts: Silver nitrate Solvents: Dichloromethane ; 4 h, rt
Referência
- Methods for the synthesis of heteroaromatic compounds by immobilized silver-catalyzed 5-endo-cyclization of alkynes, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Catalysts: Phosphoric acid ; 3 h, 140 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referência
- Synthesis of Arylfurans by Organic-Solvent-Free Method Using Phosphoric Acid as a Solvent and Catalyst, ChemistrySelect, 2021, 6(36), 9559-9564
Método de produção 16
Condições de reacção
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 2770985-69-6 , 2770985-87-8 Solvents: Water ; 3 h, rt
Referência
- Recyclable Polyethylene Glycol Ubiquinol Succinate-Bound N-Heterocyclic Carbene-Gold(I) Complexes: Sustainable Micellar Catalysis in Water, ACS Sustainable Chemistry & Engineering, 2022, 10(22), 7288-7298
Método de produção 17
Método de produção 18
Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 1 h, 85 °C
Referência
- Synthesis of 1,4-Dicarbonyl Compounds by Visible-Light-Mediated Cross-Coupling Reactions of α-Chlorocarbonyls and Enol Acetates, Advanced Synthesis & Catalysis, 2020, 362(20), 4391-4396
Método de produção 19
Condições de reacção
1.1 Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , [5-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]phenyl]-1,2,3,4-tetrahydro-… Solvents: 1,2-Dichloroethane ; 2 h, 60 °C
Referência
- Bifunctional phosphine ligand-enabled gold-catalyzed direct cycloisomerization of alkynyl ketones to 2,5-disubstituted furans, Chemical Communications (Cambridge, 2020, 56(53), 7297-7300
Método de produção 20
2,5-Diphenylfuran Raw materials
- Benzene, [(1E,3E)-1-methoxy-4-phenyl-1,3-butadien-1-yl]-
- 3-Butyne-1,2-diol, 1,4-diphenyl-, (1R,2R)-rel-
- 1,4-Diphenyl-3-butyne-1,2-diol
- rel-(1R,2S)-1,4-Diphenyl-3-butyne-1,2-diol
- 1,2-Dibenzoylethane
- 1,4-Diphenylbutadiyne
-
- 1,2-Dioxin, 3,6-dihydro-3,6-diphenyl-, (3R,6S)-rel-
- 1,4-diphenylbut-2-yn-1-one
2,5-Diphenylfuran Preparation Products
2,5-Diphenylfuran Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:955-83-9)2,5-Diphenylfuran
Número da Ordem:A845338
Estado das existências:in Stock
Quantidade:25g/5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:05
Preço ($):1216.0/1211.0
E- mail:sales@amadischem.com
2,5-Diphenylfuran Literatura Relacionada
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Related Categories
- Solventes e Químicos Orgânicos Compostos Orgânicos compostos heterocíclicos orgânicos Furans 2,5-difenilfuranos
- Solventes e Químicos Orgânicos Compostos Orgânicos compostos heterocíclicos orgânicos Furans Difenilfuranos 2,5-difenilfuranos
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos Heterocíclicos
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:955-83-9)2,5-Diphenylfuran
Pureza:99%/99%
Quantidade:25g/5g
Preço ($):1216.0/1211.0